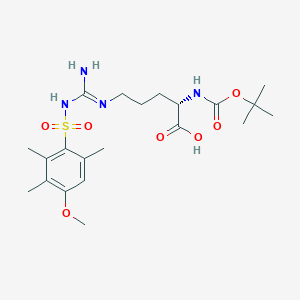

Boc-Arg(Mtr)-OH

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZHJRGYWGPJSD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-38-6 | |

| Record name | Boc-Arg(Mtr)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of the Mtr Group in Boc-Arg(Mtr)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group in Nα-tert-butyloxycarbonyl-L-arginine, commonly known as Boc-Arg(Mtr)-OH. This guide is intended for professionals engaged in peptide synthesis and drug development, offering detailed insights into the chemical properties, practical applications, and experimental considerations associated with this reagent.

Core Function of the Mtr Protecting Group

The primary function of the Mtr group in this compound is to mask the highly basic and nucleophilic guanidino side chain of the arginine residue during solid-phase peptide synthesis (SPPS). The arginine side chain, with a pKa of approximately 12.5, is protonated under physiological conditions and can engage in undesirable side reactions during peptide chain elongation if left unprotected. The Mtr group serves as a semi-permanent protecting group, stable to the repetitive mild acid treatments used for the removal of the temporary Nα-Boc group, yet removable under stronger acidic conditions at the final cleavage step.

Chemical Properties and Lability

The Mtr group is an acid-labile sulfonyl-based protecting group. Its removal is achieved through acidolysis, typically with strong acids like trifluoroacetic acid (TFA). The lability of the Mtr group is a critical factor in its application and is influenced by the composition of the cleavage cocktail and the duration of the acid treatment.

Comparison of Arginine Protecting Groups in Boc-SPPS

The choice of a protecting group for the arginine side chain is a crucial decision in peptide synthesis, impacting both the efficiency of synthesis and the purity of the final product. The following table provides a comparative summary of common arginine protecting groups used in Boc-SPPS, including the Mtr group.

| Protecting Group | Nα-Protection | Relative Lability | Typical Cleavage Conditions | Advantages | Disadvantages |

| Mtr | Boc | Moderate | TFA-based cocktails, prolonged treatment | Good stability during synthesis. | Slow cleavage, potential for side reactions (e.g., tryptophan sulfonation). |

| Tos (Tosyl) | Boc | Low | Strong acids (e.g., HF) | Very stable, robust protection. | Requires harsh cleavage conditions that can degrade sensitive peptides. |

| NO₂ (Nitro) | Boc | Very Low | Reduction (e.g., SnCl₂) or HF | Prevents δ-lactam formation. | Harsh removal can lead to ornithine formation. |

| Pbf | Fmoc/Boc | High | TFA-based cocktails, shorter treatment | High acid lability allows for milder cleavage. | More prone to ornithine formation. |

| Pmc | Fmoc/Boc | High | TFA-based cocktails | More acid labile than Mtr. | Can lead to tryptophan alkylation. |

Note: The relative lability and cleavage efficiency can be sequence-dependent.

Cleavage Kinetics and Conditions

Complete removal of the Mtr group can be sluggish and may require extended reaction times, particularly in peptides containing multiple Arg(Mtr) residues.[1] Cleavage times can range from 3 to 24 hours depending on the peptide sequence and the cleavage cocktail used.[1] The efficiency of Mtr group removal can be enhanced by the addition of scavengers such as thioanisole (B89551) to the TFA cleavage cocktail.[1] For rapid deprotection, trimethylsilyl (B98337) bromide (TMSBr) has been shown to cleanly remove multiple Mtr groups within 15 minutes.[1]

Experimental Protocols

The successful incorporation of this compound into a peptide sequence and the subsequent deprotection of the Mtr group require carefully optimized protocols.

Coupling of this compound in Boc-SPPS

This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Pre-activation of this compound: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF. Add DIEA (3-5 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated this compound solution to the swelled peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Nα-Boc Deprotection: Proceed with the standard protocol for the removal of the Nα-Boc group (e.g., treatment with 50% TFA in DCM) to prepare for the next coupling cycle.

Cleavage and Deprotection of the Mtr Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Mtr side-chain protecting group.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., thioanisole, water, triisopropylsilane (B1312306) - TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail for Mtr deprotection is TFA/thioanisole/water (90:5:5). For peptides containing tryptophan, the addition of a scavenger like TIS is recommended to prevent sulfonation.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Stir the mixture at room temperature. The reaction time can vary from 3 to 24 hours. It is advisable to monitor the cleavage progress by HPLC.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10-fold excess).

-

Peptide Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether to remove residual scavengers, and dry under vacuum.

Potential Side Reactions and Mitigation Strategies

The use of the Mtr group is associated with a significant side reaction, particularly during the final cleavage step.

Sulfonation of Tryptophan

The major side reaction during the deprotection of Arg(Mtr) is the sulfonation of the indole (B1671886) ring of tryptophan residues by the cleaved Mtr group.[1] This can lead to a significant decrease in the yield of the desired peptide.

Mitigation Strategy:

-

Use of Scavengers: The addition of scavengers such as thioanisole and triisopropylsilane (TIS) to the cleavage cocktail can help to trap the reactive species and minimize tryptophan sulfonation.

-

Indole Protection of Tryptophan: The most effective way to prevent this side reaction is to use a tryptophan derivative with its indole nitrogen protected, for example, with a Boc group (Boc-Trp(Boc)-OH).[1]

Visualizing Workflows and Relationships

Boc-SPPS Cycle for this compound Incorporation

Caption: General workflow for a single cycle of Boc-SPPS incorporating this compound.

Final Cleavage and Deprotection Workflow

Caption: Workflow for the final cleavage and deprotection of a peptide containing Arg(Mtr).

Conclusion

The Mtr group in this compound serves as a crucial protecting group for the guanidino side chain of arginine in Boc-SPPS. Its moderate acid lability necessitates careful consideration of cleavage conditions to ensure complete deprotection while minimizing side reactions, most notably the sulfonation of tryptophan. By employing optimized coupling and cleavage protocols, including the use of appropriate scavengers or protected tryptophan derivatives, researchers can successfully incorporate arginine into synthetic peptides using this compound. While newer protecting groups with higher acid lability are available, the Mtr group remains a relevant tool in the peptide chemist's arsenal, particularly for specific synthetic strategies where its stability profile is advantageous.

References

A Comprehensive Technical Guide to Boc-Arg(Mtr)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, and application of Nα-Boc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly known as Boc-Arg(Mtr)-OH. This essential amino acid derivative is a cornerstone in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy, particularly for the incorporation of arginine residues. This guide offers detailed experimental protocols and visual workflows to assist researchers in its effective use.

Core Chemical and Physical Properties

This compound is a white to off-white solid powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 102185-38-6 | [1][2] |

| Molecular Formula | C₂₁H₃₄N₄O₇S | [1][2] |

| Molecular Weight | 486.58 g/mol | [1][2] |

| Appearance | Solid powder | |

| Purity | ≥98% (HPLC), ≥98% (TLC) | [2] |

| Solubility | Soluble in DMSO (116.67 mg/mL) and DMF. | [3] |

| Storage Temperature | -20°C to 15-25°C (short term) | [2][4] |

| Stability | Stable for up to 2 years at -80°C and 1 year at -20°C in stock solutions. | [5] |

Chemical Structure and Identification

The structure of this compound features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the guanidinium (B1211019) side chain of the arginine residue.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-[[imino([[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino])methyl]amino]pentanoic acid | [1][2][6] |

| Synonyms | N-alpha-t-Butyloxycarbonyl-N'-(4-methoxy-2,3,6-trimethylphenyl-sulfonyl)-L-arginine, N-α-t.-Boc-N G-(4-Methoxy-2,3,6 trimethylbenzenesulfonyl)-L-arginine | [1][2][6] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [2][7] |

| InChI Key | CXZHJRGYWGPJSD-HNNXBMFYSA-N | [2] |

Experimental Protocols

The primary application of this compound is in Boc solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for its incorporation into a peptide chain.

General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps for elongating a peptide chain on a solid support using Boc-protected amino acids, including this compound.

Materials:

-

Appropriate resin (e.g., Merrifield, PAM)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

-

Coupling reagents (e.g., HBTU/HATU, DIC/HOBt)

-

Washing solvents (e.g., Methanol, Isopropanol)

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF for at least 30-60 minutes in a reaction vessel.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 2 minutes.

-

Drain the solution and add a fresh 25-50% TFA/DCM solution for 20-30 minutes to ensure complete removal of the Boc group.[8]

-

Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF until the eluent is neutral.

-

Wash the resin again with DCM (3x) and DMF (3x) to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HCTU) in DMF.

-

Add DIEA (2-4 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored for completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.[8]

-

-

Washing: After coupling, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Cleavage of the Mtr Protecting Group and from Resin

The Mtr group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using strong acids.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol)

-

Diethyl ether (cold)

Procedure:

-

Preparation: Dry the synthesized peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for peptides containing Arg(Mtr) is HF/anisole (9:1 v/v) or TFMSA/TFA/thioanisole.

-

Cleavage Reaction:

-

HF Cleavage: Treat the peptide-resin with the HF cleavage cocktail at 0°C for 1-2 hours. This procedure requires specialized equipment and extreme caution.

-

TFMSA Cleavage: Alternatively, treat the peptide-resin with a TFMSA-based cocktail.

-

-

Peptide Precipitation and Extraction:

-

Following cleavage, evaporate the strong acid.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleavage byproducts.

-

-

Purification: Dry the crude peptide under vacuum and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

It is important to note that the Mtr group is more acid-labile than the Tosyl (Tos) group, another common protecting group for arginine in Boc chemistry. However, for peptides containing multiple Arg(Mtr) residues, complete deprotection may require extended reaction times or harsher conditions.[6]

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and, as such, is not directly involved in biological signaling pathways. Its role is antecedent to the final peptide, which may be designed to interact with such pathways. The logical relationship is one of a precursor in a multi-step chemical synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly abbreviated as Boc-Arg(Mtr)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group offers robust protection for the guanidino function of arginine, preventing side reactions during peptide chain elongation. This guide details the chemical principles, experimental protocols, and data associated with its preparation and purification to ensure high purity for successful peptide synthesis.

Introduction to Arginine Protection in Peptide Synthesis

Synthesis of this compound

The synthesis of this compound involves a two-step conceptual pathway: the protection of the α-amino group of L-arginine with a tert-butyloxycarbonyl (Boc) group, followed by the sulfonylation of the guanidino side chain with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl). In practice, the synthesis typically starts from commercially available Nα-Boc-L-arginine.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| Nα-Boc-L-arginine | C₁₁H₂₂N₄O₄ | 274.32 | Sigma-Aldrich |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) | C₁₀H₁₃ClO₃S | 248.73 | Sigma-Aldrich |

| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 | Fisher Scientific |

| Dichloromethane (B109758) (DCM), anhydrous | CH₂Cl₂ | 84.93 | Acros Organics |

| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | J.T. Baker |

| Diethyl ether | C₄H₁₀O | 74.12 | EMD Millipore |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Merck |

| Hydrochloric acid (HCl) | HCl | 36.46 | VWR Chemicals |

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Nα-Boc-L-arginine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (TEA) (2.2 equivalents) to the solution and stir until the Boc-L-arginine is fully dissolved.

-

Addition of Mtr-Cl: Slowly add a solution of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and 0.2 N aqueous hydrochloric acid (HCl).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of this compound

The crude this compound is typically obtained as an oil or a semi-solid and requires purification to remove unreacted starting materials and by-products. The most common method of purification is crystallization or precipitation.

Experimental Protocol: Purification by Precipitation/Crystallization

-

Initial Precipitation: Dissolve the crude product in a minimal amount of ethyl acetate. Slowly add diethyl ether while stirring until a precipitate forms.

-

Collection: Collect the precipitate by filtration and wash with cold diethyl ether.

-

Reprecipitation: For higher purity, dissolve the collected solid in a minimal amount of ethyl acetate and repeat the precipitation process by adding diethyl ether.

-

Drying: Dry the final product under vacuum to a constant weight.

Data Presentation

The following table summarizes the key physicochemical properties and expected outcomes for the synthesis and purification of this compound.

| Parameter | Value |

| Chemical Formula | C₂₁H₃₄N₄O₇S |

| Molecular Weight | 486.58 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 95-100 °C (literature value for a similar compound)[1] |

| Optical Rotation | [α]²³D -22.0° (c=0.6, DMF) (literature value for a similar compound)[1] |

| Expected Yield | ~60-70%[1] |

| Purity (by HPLC) | ≥98% |

| Storage Conditions | 2-8 °C, desiccated |

Conclusion

The synthesis and purification of this compound are critical processes for ensuring the quality of this essential reagent for peptide synthesis. The protocols outlined in this guide, when followed with attention to detail, particularly regarding the use of anhydrous conditions and thorough purification, will yield a high-purity product suitable for use in the development of therapeutic peptides and other scientific research applications. The Mtr group provides a reliable method for the protection of the arginine side chain, and the Boc protecting group on the α-amino function allows for its seamless integration into established Boc-SPPS workflows.

References

The Role and Mechanism of Boc-Arg(Mtr)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Nα-Boc-L-arginine(Mtr)-OH (Boc-Arg(Mtr)-OH) in solid-phase peptide synthesis (SPPS). The strategic use of the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group for the guanidino side chain of arginine is critical for the successful synthesis of complex peptides. This document provides a comprehensive overview of its mechanism of action, comparative analysis with other protecting groups, detailed experimental protocols, and potential side reactions.

Introduction to Arginine Protection in Boc-SPPS

The synthesis of peptides containing arginine residues presents a unique set of challenges due to the highly basic and nucleophilic nature of the guanidino group in its side chain. To prevent unwanted side reactions during peptide chain elongation, this functional group must be effectively masked with a protecting group. In the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis, several protecting groups have been developed for arginine, each with its own advantages and disadvantages. This compound is one such derivative, where the α-amino group is protected by the acid-labile Boc group, and the side-chain guanidino group is protected by the Mtr group.

The Mtr group is a sulfonyl-based protecting group that offers sufficient stability during the repetitive TFA treatments for Nα-Boc deprotection, yet it can be cleaved under strong acidic conditions during the final cleavage of the peptide from the resin.[1]

Mechanism of Action of the Mtr Protecting Group

The primary function of the Mtr group is to reduce the nucleophilicity of the guanidino side chain, thereby preventing it from participating in unwanted acylation reactions during the coupling steps of peptide synthesis. The electron-withdrawing nature of the sulfonyl group effectively delocalizes the electron density of the guanidino moiety.

The cleavage of the Mtr group is an acid-catalyzed process. In Boc-SPPS, this is typically achieved simultaneously with the cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF). The mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the N-S bond. The released Mtr cation can be a source of side reactions, necessitating the use of scavengers in the cleavage cocktail.

Comparative Analysis of Arginine Protecting Groups in Boc-SPPS

The choice of the arginine side-chain protecting group is a critical decision in peptide synthesis design. The following table provides a comparative overview of commonly used protecting groups in Boc-SPPS.

| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | Aromatic sulfonyl | Strong acid (e.g., HF, TFMSA, TMSOTf), TFA/thioanisole[1] | Good stability to repetitive TFA deprotection | Can be slow to cleave, especially in peptides with multiple Arg(Mtr) residues. Cleaved Mtr group can modify tryptophan residues.[1] |

| Tos (Tosyl) | Aromatic sulfonyl | Strong acid (e.g., HF)[1] | Robust and widely used | Harsh cleavage conditions required. Cleaved Tos group can also modify tryptophan.[1] |

| NO₂ (Nitro) | Nitroguanidino | Strong acid (e.g., HF), or reduction (e.g., SnCl₂)[1] | Stable to a wider range of acidic conditions | Potential for side reactions leading to ornithine formation during HF cleavage.[1] |

Experimental Protocols

Coupling of this compound in Boc-SPPS

This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, DIC)

-

HOBt (1-Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF. Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and DIEA (4-8 equivalents). Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the swollen and drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive, a second coupling may be necessary.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Deprotection of the Mtr Group and Cleavage from Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous deprotection of the Mtr group using high-HF conditions.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole (B1667542), thioanisole)

-

HF cleavage apparatus

-

Diethyl ether (cold)

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in the reaction vessel of the HF cleavage apparatus.

-

Addition of Scavengers: Add the appropriate scavengers to the reaction vessel. A common scavenger cocktail for peptides containing Arg(Mtr) and potentially Trp is a mixture of anisole and thioanisole (B89551).

-

HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0 °C for 1-2 hours. For peptides with multiple Arg(Mtr) residues, a longer reaction time may be required.

-

HF Evaporation: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue.

-

Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide with cold diethyl ether to remove scavengers and other small molecule byproducts. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

The primary side reaction of concern when using this compound is the modification of sensitive amino acid residues, particularly tryptophan, by the cleaved Mtr group. The electrophilic Mtr cation generated during acidolysis can alkylate the indole (B1671886) ring of tryptophan.

Mitigation Strategies:

-

Use of Scavengers: The inclusion of scavengers such as thioanisole or phenol (B47542) in the cleavage cocktail is crucial to trap the reactive Mtr cations.[1]

-

Tryptophan Protection: For peptides containing tryptophan, it is highly recommended to use a tryptophan derivative with its indole nitrogen protected, for instance, with a formyl (For) or Boc group.

Another potential issue is incomplete deprotection of the Mtr group, especially in long peptides or those containing multiple Arg(Mtr) residues. Monitoring the deprotection process by HPLC and extending the cleavage time if necessary can help to ensure complete removal.

Visualizing the Workflow and Chemical Pathways

Boc-SPPS Cycle for this compound Incorporation

Caption: Workflow for a single cycle of Boc-SPPS incorporating this compound.

Mtr Group Deprotection and Side Reaction Pathway

Caption: Deprotection pathway of the Mtr group and potential side reaction with tryptophan.

Conclusion

This compound is a valuable reagent in the arsenal (B13267) of peptide chemists, particularly for Boc-SPPS. Its robust protection of the arginine side chain during synthesis is a key advantage. However, researchers must be mindful of the potentially slow deprotection kinetics and the risk of side reactions with sensitive residues like tryptophan. Careful planning of the synthesis strategy, including the judicious use of scavengers and protection of tryptophan residues, will lead to the successful synthesis of arginine-containing peptides with high purity and yield.

References

The Strategic Application of Boc-Arg(Mtr)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Nα-Boc-L-arginine(Mtr)-OH (Boc-Arg(Mtr)-OH), a key building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group serves as a moderately acid-labile protecting group for the guanidino function of the arginine side chain, offering a distinct advantage in specific synthetic contexts. This guide will delve into the quantitative aspects of its use, detailed experimental protocols, and the logical workflows of Boc-SPPS.

Core Concepts and Data Presentation

In Boc-based solid-phase peptide synthesis, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain protecting groups are chosen for their stability to the repetitive Boc-deprotection steps and their lability under the final, more stringent cleavage conditions. The Mtr group on the arginine side chain is removed by strong acids, typically trifluoroacetic acid (TFA) in the presence of a scavenger like thioanisole.

The selection of the arginine protecting group is a critical decision that influences coupling efficiency, potential side reactions, and the final purity of the synthesized peptide. While protecting groups like Pbf and Pmc are more acid-labile, the Mtr group provides a different level of stability that can be advantageous in certain synthetic strategies. However, the removal of the Mtr group can be challenging, especially in peptides containing multiple arginine residues, sometimes necessitating longer reaction times or elevated temperatures, which can in turn lead to side reactions.

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group | Relative Deprotection Rate | Cleavage Conditions | Potential Side Reactions |

| Mtr | Moderate | TFA / Thioanisole | Incomplete removal with multiple Arg residues, potential for side reactions with prolonged cleavage. |

| Pbf | High | TFA | Can lead to alkylation of sensitive residues like tryptophan. |

| Pmc | High | TFA | Similar to Pbf, with potential for side reactions. |

| Tos | Low | HF | Requires very strong acid for removal. |

| NO₂ | Very Low | HF or reduction | Can lead to ornithine formation as a side reaction during HF cleavage. |

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in solid-phase peptide synthesis using this compound.

Protocol 1: General Cycle for Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a single cycle of amino acid incorporation.

1. Resin Swelling and Preparation:

-

Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (B109758) (DCM) for 30-60 minutes in a reaction vessel.

-

Wash the resin with DCM (3x), followed by isopropanol (B130326) (1x), and again with DCM (3x).

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain the solution and add a fresh 50% TFA/DCM solution, allowing it to react for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

3. Neutralization:

-

Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x).

4. Amino Acid Coupling (Incorporation of this compound):

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a suitable activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

5. Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Arg(Mtr)

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups, including the Mtr group.

1. Resin Preparation:

-

After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail consisting of TFA and a scavenger. For peptides containing Arg(Mtr), a common cocktail is TFA/thioanisole (9:1, v/v) . If the peptide contains other sensitive residues like tryptophan or methionine, additional scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be included.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature. The reaction time can vary from 2 to 24 hours, depending on the number of Arg(Mtr) residues and the peptide sequence.[1] Monitoring the cleavage by HPLC is recommended for optimization.

4. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the application of this compound in peptide synthesis.

References

Boc-Arg(Mtr)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-L-arginine(Mtr)-OH (Boc-Arg(Mtr)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications in peptide synthesis, and protocols for its use and deprotection.

Core Compound Data

This compound is an amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain of arginine is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. This dual protection scheme is integral to the Boc strategy of peptide synthesis.

| Parameter | Value | References |

| CAS Number | 102185-38-6 | [1] |

| Molecular Weight | 486.58 g/mol | [1] |

| Molecular Formula | C₂₁H₃₄N₄O₇S | [1] |

| Synonyms | N-α-t-Boc-N-G-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine |

Application in Peptide Synthesis

This compound is primarily utilized in Boc solid-phase peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminus, which is removed at each cycle of amino acid addition. The Mtr group provides more robust, semi-permanent protection for the arginine side chain, preventing its interference with the coupling reactions.

The Mtr group is notably acid-labile, which allows for its removal during the final cleavage of the peptide from the resin under strong acid conditions, typically with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2] However, its cleavage can be slower compared to other protecting groups, which may necessitate extended reaction times.[3] This characteristic requires careful optimization of cleavage conditions, especially for peptides containing multiple arginine residues or sensitive amino acids like tryptophan.

One application noted is in the synthesis of peptides with antithrombotic activity.[4]

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as this compound, in Boc-SPPS.

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 1: Nα-Boc Deprotection

-

Swell the peptide-resin in dichloromethane (B109758) (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes for a pre-wash, followed by a 15-25 minute reaction time to ensure complete removal of the Boc group.[5]

-

Filter the resin and wash thoroughly with DCM and then isopropanol (B130326) (IPA) to remove residual acid and byproducts.[5]

Protocol 2: Coupling of this compound

-

Neutralize the N-terminal amine salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Wash the resin several times with DCM to remove excess base.

-

Dissolve this compound and an activating agent (e.g., HBTU/HOBt or DIC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

After completion, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

Protocol 3: Final Cleavage and Mtr Group Deprotection

The Mtr group is acid labile and is typically removed during the final cleavage of the peptide from the resin.

Caption: Final cleavage and deprotection workflow.

Method for Mtr Group Cleavage:

-

HF Cleavage: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. Scavengers such as anisole (B1667542) or thioanisole (B89551) must be included to prevent side reactions, especially the alkylation of sensitive residues like tryptophan.

-

TFMSA/TFA Cleavage: A mixture of trifluoromethanesulfonic acid (TFMSA) and TFA can also be used. For peptides containing Arg(Mtr), a common protocol involves treatment with 5% (w/w) phenol (B47542) in TFA. The cleavage progress can be monitored by HPLC, and the reaction is typically complete within 7.5 hours.[6][7]

Post-Cleavage Workup:

-

After the cleavage reaction, the strong acid is removed by evaporation under a stream of nitrogen.

-

The crude peptide is precipitated by the addition of cold diethyl ether.

-

The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and then dried under vacuum.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Activity

This compound is a synthetic building block and does not have inherent biological activity or directly participate in signaling pathways. Its significance lies in its utility for synthesizing peptides that can modulate biological processes. For instance, it can be used in the synthesis of peptides with antithrombotic properties, which would likely target components of the coagulation cascade.[4] The specific signaling pathways would be dependent on the final peptide sequence synthesized.

Summary

This compound is a crucial reagent for the incorporation of arginine in Boc-based solid-phase peptide synthesis. Its Mtr protecting group offers robust side-chain protection that is removable under strong acid conditions. Careful consideration of the cleavage protocol is necessary to ensure complete deprotection and to minimize side reactions, particularly with sensitive amino acids. While the compound itself is not biologically active, it enables the synthesis of a wide range of peptides for research and therapeutic development.

References

Solubility Profile of Boc-Arg(Mtr)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly referred to as Boc-Arg(Mtr)-OH. An understanding of the solubility of this protected amino acid is critical for its effective use in peptide synthesis, drug development, and other research applications. This document outlines the factors influencing its solubility, presents available quantitative and qualitative data, and provides detailed experimental protocols for determining its solubility in various solvents.

Core Concepts in Solubility

The solubility of a compound is determined by its molecular structure and the physicochemical properties of the solvent. For a protected amino acid like this compound, key factors include:

-

Protecting Groups: The tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the guanidino side chain are both large and hydrophobic. These groups significantly decrease the molecule's polarity compared to unprotected L-arginine, thereby reducing its solubility in aqueous solutions and increasing its affinity for organic solvents.

-

Functional Groups: The presence of the free carboxylic acid provides a site for ionization, which can influence solubility in protic or basic solvents. The bulky Mtr group, however, sterically hinders the guanidinium (B1211019) group, a key site of polarity in arginine.

-

Solvent Properties: The polarity, proticity, and hydrogen bonding capacity of the solvent play a crucial role. Polar aprotic solvents are generally effective at solvating large, protected amino acids.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, information from chemical suppliers and data for structurally related compounds provide valuable insights. The following table summarizes the available data.

| Solvent | Abbreviation | Compound | Solubility | Notes |

| Dimethylformamide | DMF | This compound | Clearly Soluble | At a concentration of 1 mmole in 2 mL (approx. 243 mg/mL).[1] |

| Dimethyl Sulfoxide | DMSO | Boc-Arg(Boc)₂-OH | ~ 30 mg/mL | Data for a related di-Boc protected arginine derivative.[2][3] |

| Ethanol | EtOH | Boc-Arg(Boc)₂-OH | ~ 30 mg/mL | Data for a related di-Boc protected arginine derivative.[2][3] |

| Ethanol:PBS (1:5, pH 7.2) | EtOH:PBS | Boc-Arg(Boc)₂-OH | ~ 0.16 mg/mL | Demonstrates significantly lower solubility in aqueous buffered systems, even with a co-solvent.[2][3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocols are recommended.

Static Equilibrium (Shake-Flask) Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution by HPLC.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for any dilutions made. This value represents the thermodynamic solubility.

-

Turbidimetric Method for Kinetic Solubility

This is a higher-throughput method suitable for screening solubility in multiple solvents. It determines the concentration at which the compound precipitates from a solution, providing a measure of its kinetic solubility.

Objective: To rapidly estimate the kinetic solubility of this compound.

Materials:

-

This compound stock solution in a highly soluble solvent (e.g., DMSO).

-

Aqueous buffer or organic solvent of interest (the "anti-solvent").

-

96-well microplate.

-

Microplate reader with the capability to measure absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Multichannel pipette.

Procedure:

-

Preparation of Serial Dilutions:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

-

Addition of Anti-Solvent:

-

To each well containing the DMSO dilutions, add a fixed volume of the aqueous buffer or organic solvent of interest. This will induce precipitation in wells where the concentration exceeds the solubility limit.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

-

Turbidity Measurement:

-

Measure the absorbance (turbidity) of each well at a suitable wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Plot the absorbance (turbidity) versus the concentration of this compound.

-

The concentration at which a sharp increase in absorbance is observed is the kinetic solubility. This can be determined by identifying the point where the absorbance surpasses a certain threshold (e.g., 1.5 times the absorbance of a DMSO-only control).[4]

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a protected amino acid like this compound.

References

A Comprehensive Technical Guide to Boc-Arg(Mtr)-OH: Safety, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and effective use of Nα-Boc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly known as Boc-Arg(Mtr)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide sequences. This document outlines its chemical properties, safety data, handling precautions, and detailed experimental protocols for its application in peptide synthesis.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.[1] The Mtr group is acid-labile and can be removed under conditions that are compatible with both Boc- and Fmoc-based peptide synthesis strategies.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 102185-38-6[1] |

| Molecular Formula | C₂₁H₃₄N₄O₇S[1] |

| Molecular Weight | 486.58 g/mol [1] |

| Appearance | White to off-white powder |

| Purity | ≥98% (TLC), ≥98.0% (HPLC)[1] |

| Storage Temperature | 15-25°C[1] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). |

Safety Data and Hazard Information

It is imperative to handle this compound with care, adhering to the safety precautions outlined in the Safety Data Sheet (SDS). The following table summarizes the key hazard information.

Table 2: Hazard Identification and Safety Precautions for this compound

| Hazard Category | GHS Classification and Precautionary Statements |

| Health Hazards | H315: Causes skin irritation. [3] H319: Causes serious eye irritation. [3] H335: May cause respiratory irritation. [3] H351: Suspected of causing cancer. [3] |

| Precautionary Statements | P202: Do not handle until all safety precautions have been read and understood.[3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P308 + P313: IF exposed or concerned: Get medical advice/attention.[3] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) respirator.[4] |

| Storage Class | 11 - Combustible Solids[3] |

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.[4]

-

Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 15-25°C.[1]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-strategy solid-phase peptide synthesis. The following sections provide a general protocol for its incorporation into a growing peptide chain.

General Boc-SPPS Cycle

The following diagram illustrates a typical cycle for the incorporation of an amino acid in Boc-SPPS.

Caption: General workflow for a single cycle of Boc-SPPS.

Detailed Protocol for Coupling this compound

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[3]

-

Washing: Wash the resin thoroughly with DCM followed by isopropanol (B130326) (IPA) and then DCM to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

-

Washing: Wash the resin again with DCM to remove excess DIEA.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and an activating agent such as HBTU/HATU (3 equivalents) and HOBt/Oxyma (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the activation mixture.

-

Immediately add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Cleavage of the Mtr Protecting Group and from the Resin

The Mtr group is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin. In Boc chemistry, this is achieved using strong acidic conditions.

-

Resin Preparation: After the final coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. For peptides containing Arg(Mtr), a common cocktail is HF/anisole. Alternatively, TFMSA/TFA/thioanisole can be used. The choice of scavengers (e.g., anisole, thioanisole) is crucial to prevent side reactions, particularly with sensitive residues like tryptophan and methionine.

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail at 0°C for 1-2 hours.

-

Peptide Precipitation: After the cleavage is complete, precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification: Isolate the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram outlines the final cleavage and deprotection steps.

Caption: Final cleavage and deprotection workflow.

Conclusion

This compound is a valuable reagent for the incorporation of arginine in Boc-SPPS. A thorough understanding of its properties, safety precautions, and optimized handling protocols is essential for its successful and safe use in the synthesis of high-quality peptides. By following the guidelines presented in this technical guide, researchers can effectively utilize this building block in their drug discovery and development efforts.

References

The Genesis and Evolution of Boc-Arg(Mtr)-OH: A Technical Guide for Peptide Synthesis

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, target peptides. The synthesis of arginine-containing peptides presents a particular challenge due to the highly basic and nucleophilic nature of the guanidinium (B1211019) side chain. This technical guide provides an in-depth exploration of Nα-Boc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Boc-Arg(Mtr)-OH), a key building block in peptide chemistry. We will delve into its discovery, historical development, synthesis, and application, offering detailed protocols and comparative data for researchers, scientists, and professionals in drug development.

Discovery and Historical Development

The journey to effective arginine side-chain protection in Boc-based solid-phase peptide synthesis (Boc-SPPS) has been one of continuous refinement, seeking a balance between stability during chain elongation and ease of removal during final cleavage.

Early Protecting Groups and Their Limitations:

Initially, the nitro (NO₂) and tosyl (Tos) groups were employed for arginine side-chain protection. While effective in masking the guanidinium group, their removal required harsh acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), which could lead to side reactions and degradation of sensitive peptide sequences.

The Emergence of the Mtr Group:

In the quest for more acid-labile protecting groups, the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was developed as a more sensitive alternative to the tosyl group.[1] It offered the advantage of being removable under milder acidic conditions, typically with trifluoroacetic acid (TFA), albeit often requiring extended reaction times and the use of scavengers.[1] The Mtr group's development followed that of the mesityl-2-sulfonyl (Mts) group, representing a further step towards more labile sulfonyl-based protecting groups.[1]

The relative acid lability of common arginine side-chain protecting groups in the context of Boc-SPPS follows this general trend:

Tos < Mts < Mtr

While the Mtr group found significant use in both Boc and early Fmoc-SPPS, the subsequent development of even more labile protecting groups, such as the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, has led to the Mtr group being less frequently used in modern Fmoc chemistry. However, it remains a relevant and valuable tool in specific Boc-SPPS strategies.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 102185-38-6 | [2] |

| Molecular Formula | C₂₁H₃₄N₄O₇S | [2] |

| Molecular Weight | 486.58 g/mol | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF | [3] |

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of L-arginine with a Boc group, followed by the sulfonylation of the guanidinium side chain with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl).

Experimental Protocol: Synthesis of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)

This precursor can be synthesized by the chlorosulfonation of 2,3,5-trimethylanisole (B20204).

Materials:

-

2,3,5-trimethylanisole

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 2,3,5-trimethylanisole in an inert solvent and cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Upon completion, quench the reaction by carefully pouring the mixture onto ice.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, which can be further purified by crystallization.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Boc-L-Arg-OH

-

4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)

-

Base (e.g., NaOH or triethylamine)

-

Acetone (B3395972) and water or other suitable solvent system

-

Ethyl acetate (B1210297) for extraction

-

Citric acid for acidification

Procedure:

-

Dissolve Boc-L-Arg-OH in an aqueous acetone solution containing a suitable base (e.g., NaOH).[4]

-

Cool the solution in an ice bath.

-

Add a solution of Mtr-Cl in acetone dropwise to the cooled Boc-L-Arg-OH solution with vigorous stirring.[4]

-

Allow the reaction to stir at room temperature for several hours to ensure complete sulfonylation.

-

Acidify the reaction mixture with citric acid.[4]

-

Remove the acetone by distillation under reduced pressure.

-

Extract the resulting aqueous layer with ethyl acetate.[4]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product, which can be purified by crystallization or chromatography.

Application in Solid-Phase Peptide Synthesis

This compound is a key reagent for introducing arginine residues into a growing peptide chain during Boc-SPPS. The general workflow for a single coupling cycle is illustrated below.

Coupling Efficiency and Side Reactions:

The incorporation of arginine residues can be challenging due to steric hindrance from the bulky side-chain protecting group. This can lead to incomplete coupling, requiring double coupling or the use of more potent activating agents. A significant side reaction during the activation of protected arginine derivatives is the intramolecular cyclization to form a stable δ-lactam, which is unable to couple to the growing peptide chain.[5] While quantitative data directly comparing the coupling efficiency of this compound to other Boc-protected arginine derivatives is sparse, it is generally understood that the bulkiness of sulfonyl-based protecting groups can impact coupling kinetics.

Deprotection of the Mtr Group:

The Mtr group is typically removed at the final stage of synthesis, concurrently with the cleavage of the peptide from the resin.

Experimental Protocol: Mtr Group Cleavage

Materials:

-

Peptide-resin containing Arg(Mtr)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., phenol (B47542), thioanisole)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare a cleavage cocktail of TFA containing scavengers (e.g., 5% w/w phenol in TFA).

-

Treat the resin with the cleavage cocktail. The reaction time can vary, with some protocols suggesting approximately 7.5 hours for complete removal, which should be monitored by HPLC.

-

After cleavage is complete, filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide by centrifugation or filtration and wash with cold ether.

-

Dry the crude peptide under vacuum.

Quantitative Deprotection Data:

The efficiency of Mtr group removal is dependent on the specific peptide sequence, the number of arginine residues, and the cleavage conditions. While the Mtr group is more acid-labile than the Tos group, prolonged cleavage times may be necessary for complete deprotection, especially in peptides with multiple Arg(Mtr) residues. This can increase the risk of side reactions, such as the sulfonation of tryptophan residues by the cleaved protecting group. The use of scavengers is critical to mitigate these side reactions.

Conclusion

This compound represents a significant step in the historical development of arginine-protecting groups for peptide synthesis. While newer, more labile protecting groups have become prevalent in Fmoc-SPPS, this compound remains a valuable reagent in the Boc-SPPS toolbox, particularly when milder cleavage conditions than those required for Tos group removal are desired. A thorough understanding of its synthesis, coupling characteristics, and deprotection kinetics is essential for its successful application in the synthesis of complex, arginine-containing peptides. The detailed protocols and comparative information provided in this guide serve as a comprehensive resource for researchers navigating the intricacies of peptide chemistry.

References

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. BOC-N-ME-ARG(MTR)-OH | 125602-26-8 [chemicalbook.com]

- 4. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of Boc-Arg(Mtr)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Nα-tert-butyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly known as Boc-Arg(Mtr)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of arginine residues. Understanding its spectroscopic characteristics is paramount for quality control, reaction monitoring, and ensuring the integrity of synthesized peptides.

Chemical Structure and Properties

This compound is a derivative of the amino acid arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidinium (B1211019) side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.

| Property | Value |

| Full Chemical Name | N-α-t.-Boc-N G-(4-Methoxy-2,3,6 trimethylbenzenesulfonyl)-L-arginine |

| Synonyms | This compound |

| CAS Number | 102185-38-6 |

| Molecular Formula | C₂₁H₃₄N₄O₇S |

| Molecular Weight | 486.58 g/mol |

| Appearance | White to off-white powder |

| Application | Peptide synthesis |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | s | 1H | Ar-H |

| 4.01 | m | 1H | α-H |

| 3.82 | s | 3H | -OCH ₃ |

| 3.14 | t | 2H | δ-CH ₂ |

| 2.62 | s | 3H | Ar-CH ₃ |

| 2.58 | s | 3H | Ar-CH ₃ |

| 2.10 | s | 3H | Ar-CH ₃ |

| 1.85 - 1.60 | m | 4H | β-CH ₂, γ-CH ₂ |

| 1.43 | s | 9H | Boc-(CH ₃)₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~175 | C =O (Carboxyl) |

| ~158 | C =O (Boc) |

| ~156 | C =N (Guanidinium) |

| ~138-125 | Aromatic C |

| ~80 | C (CH₃)₃ (Boc) |

| ~61 | -OC H₃ |

| ~54 | α-C H |

| ~41 | δ-C H₂ |

| ~29 | β-C H₂ |

| ~28 | Boc-(C H₃)₃ |

| ~25 | γ-C H₂ |

| ~22, ~20, ~12 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, S=O, and C-O functional groups.

| Wavenumber (cm⁻¹) (Typical) | Functional Group | Vibration Mode |

| 3300 - 2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~3300 | N-H | Stretching (Amide and Guanidinium) |

| ~2960 | C-H | Stretching (Aliphatic) |

| ~1710 | C=O | Stretching (Carboxylic acid) |

| ~1680 | C=O | Stretching (Boc urethane) |

| ~1640 | C=N | Stretching (Guanidinium) |

| ~1520 | N-H | Bending (Amide II) |

| ~1360, ~1160 | S=O | Asymmetric & Symmetric Stretching (Sulfonyl) |

| ~1250 | C-O | Stretching (Carboxylic acid and Boc) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

| m/z (Mass-to-Charge Ratio) | Ion |

| 487.22 | [M+H]⁺ |

| 509.20 | [M+Na]⁺ |

| 431.24 | [M-C₄H₈+H]⁺ (Loss of isobutylene (B52900) from Boc) |

| 387.23 | [M-Boc+H]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-10 seconds.

-

Spectral width: 0-200 ppm.

-

-

Data Processing : Perform Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (ATR) : Place a small amount of the powdered this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing : Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (LC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrumentation : Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography :

-

Column: C18 reverse-phase column.

-

Mobile phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Flow rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry :

-

Ionization mode: Positive ion mode is typically used.

-

Scan range: m/z 100-1000.

-

Capillary voltage and other source parameters should be optimized for the specific instrument.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the protecting groups in this compound.

A Technical Guide to Boc-Arg(Mtr)-OH: Commercial Availability, Synthesis Protocols, and Strategic Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Boc-L-arginine(Mtr)-OH (Boc-Arg(Mtr)-OH), a critical building block in peptide synthesis. This document details its commercial availability, provides structured data on its properties, and presents detailed experimental protocols for its use. Furthermore, it offers a comparative analysis with other commonly used protected arginine derivatives to inform strategic decisions in peptide synthesis workflows.

Commercial Availability and Suppliers

This compound is readily available from a variety of reputable chemical suppliers. The following table summarizes key information from prominent vendors. Pricing is subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name/Brand | CAS Number | Molecular Weight | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound Novabiochem® | 102185-38-6 | 486.58 g/mol | ≥98.0% (HPLC)[1] | 5 g, 25 g[2] |

| MedChemExpress | Boc-L-Arg(Mtr)-OH | 102185-38-6 | 486.58 g/mol | Not specified | Sample, Bulk inquiry[3] |

| Santa Cruz Biotechnology | Boc-L-Arg(Mtr)-OH | 102185-38-6 | 486.58 g/mol | Not specified | Inquire |

| Alkali Scientific | This compound | 102185-38-6 | 486.58 g/mol | Not specified | 5 g, 25 g |